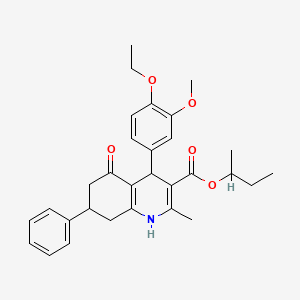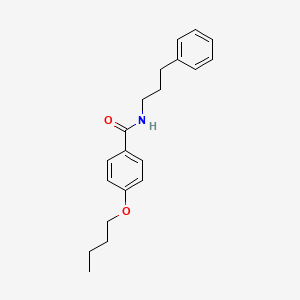![molecular formula C11H14N2O3 B5005469 N-[1-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5005469.png)
N-[1-(4-methoxyphenyl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)ethyl]ethanediamide, also known as eticlopride, is a chemical compound that belongs to the class of dopamine D2 receptor antagonists. This compound is widely used in scientific research to study the role of dopamine in various physiological and pathological conditions.
Mécanisme D'action
N-[1-(4-methoxyphenyl)ethyl]ethanediamide acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. By binding to the D2 receptor, this compound blocks the action of dopamine, which is a neurotransmitter that regulates various physiological and behavioral processes. This results in a decrease in dopamine-mediated signaling, which can lead to changes in behavior, cognition, and neurochemistry.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal studies. For example, this compound has been shown to decrease locomotor activity, impair learning and memory, and alter dopamine-mediated signaling in the brain. This compound has also been shown to modulate the release of other neurotransmitters such as acetylcholine, glutamate, and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(4-methoxyphenyl)ethyl]ethanediamide in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine antagonism on behavior, cognition, and neurochemistry without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]ethanediamide. One area of interest is the role of dopamine in addiction and substance abuse. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that dopamine antagonism may be a potential treatment strategy for substance abuse. Another area of interest is the role of dopamine in psychiatric disorders such as schizophrenia and depression. This compound has been used to study the effects of dopamine antagonism on these disorders, and further research may lead to the development of new treatments.
Méthodes De Synthèse
The synthesis of N-[1-(4-methoxyphenyl)ethyl]ethanediamide involves the reaction of 1-(4-methoxyphenyl)ethan-1-one with ethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline powder with a melting point of 215-217°C.
Applications De Recherche Scientifique
N-[1-(4-methoxyphenyl)ethyl]ethanediamide is widely used in scientific research to study the role of dopamine in various physiological and pathological conditions. This compound is a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and addiction. This compound is used in animal studies to investigate the effects of dopamine antagonism on behavior, cognition, and neurochemistry.
Propriétés
IUPAC Name |
N'-[1-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(13-11(15)10(12)14)8-3-5-9(16-2)6-4-8/h3-7H,1-2H3,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJMFDHUPBUGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5005392.png)
![N-{1-[1-(6-quinolinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5005402.png)
![N'-benzyl-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5005410.png)

![2,2'-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5005418.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5005425.png)

![N-[4-chloro-3-(propionylamino)phenyl]butanamide](/img/structure/B5005437.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005450.png)


![5-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5005484.png)

